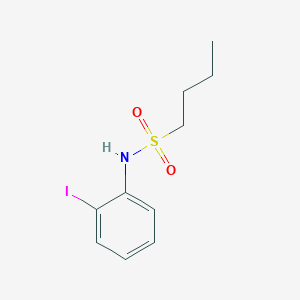![molecular formula C16H24ClN3O B5495414 N-(3-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea](/img/structure/B5495414.png)
N-(3-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea, commonly known as CPPU, is a synthetic plant growth regulator that has gained significant attention in the field of agriculture. CPPU has been found to enhance fruit size, yield, and quality in various crops, making it a potential solution for food security concerns.
Mécanisme D'action
CPPU acts as a cytokinin-like plant hormone, stimulating cell division and elongation, and delaying senescence. It also promotes the accumulation of plant hormones, such as auxins and gibberellins, which are essential for fruit development.
Biochemical and Physiological Effects:
CPPU has been found to affect various physiological and biochemical processes in plants, including photosynthesis, respiration, and enzyme activities. It also alters the expression of genes involved in fruit development and stress response.
Avantages Et Limitations Des Expériences En Laboratoire
CPPU has several advantages for laboratory experiments, including its stability, solubility, and ease of application. However, its high cost and potential toxicity limit its widespread use.
Orientations Futures
1. Investigating the effects of CPPU on the nutritional value of fruits.
2. Developing CPPU-based formulations for foliar application.
3. Studying the interactions between CPPU and other plant growth regulators.
4. Exploring the potential use of CPPU in other crops, such as cereals and vegetables.
5. Investigating the potential use of CPPU in mitigating the effects of environmental stress on crops.
6. Developing CPPU-based technologies for sustainable agriculture.
Méthodes De Synthèse
CPPU can be synthesized through various routes, including the reaction of 3-chloroaniline with 3-(3-methyl-1-piperidinyl)propyl isocyanate, followed by the reaction with urea. The synthesized CPPU can then be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
CPPU has been extensively studied for its potential use in improving crop yield and quality. It has been found to increase fruit size and weight in various fruits, including grapes, strawberries, kiwifruit, and tomatoes. CPPU also enhances the color, firmness, and sugar content of fruits, making them more desirable for consumers.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[3-(3-methylpiperidin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O/c1-13-5-3-9-20(12-13)10-4-8-18-16(21)19-15-7-2-6-14(17)11-15/h2,6-7,11,13H,3-5,8-10,12H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTSJKITNLSJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCNC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-N-[4-chloro-2-(4-chlorobenzoyl)phenyl]-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B5495359.png)
![1-[1-(5-chloro-2,3-dimethoxybenzyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5495369.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B5495370.png)
![2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5495378.png)

![2-methyl-5-phenyl-N-[3-(1H-pyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5495392.png)
![N-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide](/img/structure/B5495393.png)
![N-butyl-N-methyl-3-(1,4-oxazepan-4-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5495410.png)
![6-benzyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5495417.png)
![4-bromo-N'-({5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}methylene)benzenesulfonohydrazide](/img/structure/B5495420.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5495427.png)
![7-(1-benzofuran-5-ylcarbonyl)-N-ethyl-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5495433.png)
![N-{2-[2-(3-chlorobenzoyl)hydrazono]propyl}acetamide](/img/structure/B5495442.png)